molecular formula C14H16N2 B1373345 3-Phenyl-2-(pyridin-2-yl)propan-1-amine CAS No. 1225954-02-8

3-Phenyl-2-(pyridin-2-yl)propan-1-amine

Cat. No.: B1373345
CAS No.: 1225954-02-8
M. Wt: 212.29 g/mol
InChI Key: JLFXXFICMQGLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-2-(pyridin-2-yl)propan-1-amine is an organic compound that features a phenyl group and a pyridinyl group attached to a propanamine backbone

Biochemical Analysis

Biochemical Properties

3-Phenyl-2-(pyridin-2-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites. These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are critical for cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound may also interact with DNA or RNA, influencing gene expression and transcriptional activity. Understanding these molecular mechanisms is essential for elucidating the compound’s therapeutic potential and its impact on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound can result in sustained cellular responses or adaptive changes in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Understanding the dosage effects in animal models is essential for translating these findings to clinical settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments. These transport mechanisms are essential for understanding the compound’s bioavailability and its potential therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(pyridin-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines . This reaction can be carried out under mild and metal-free conditions using toluene as the solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . Another method involves the use of a Cu-catalyzed dehydrogenative reaction between aldehydes and aminopyridines in the presence of iodine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TBHP and iodine.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce amine derivatives.

Scientific Research Applications

3-Phenyl-2-(pyridin-2-yl)propan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-(pyridin-2-yl)propan-1-amine is unique due to its specific combination of a phenyl group and a pyridinyl group attached to a propanamine backbone. This structure provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

3-phenyl-2-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-11-13(14-8-4-5-9-16-14)10-12-6-2-1-3-7-12/h1-9,13H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFXXFICMQGLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-2-(pyridin-2-yl)propan-1-amine
Reactant of Route 2
3-Phenyl-2-(pyridin-2-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-Phenyl-2-(pyridin-2-yl)propan-1-amine
Reactant of Route 4
3-Phenyl-2-(pyridin-2-yl)propan-1-amine
Reactant of Route 5
3-Phenyl-2-(pyridin-2-yl)propan-1-amine
Reactant of Route 6
3-Phenyl-2-(pyridin-2-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.